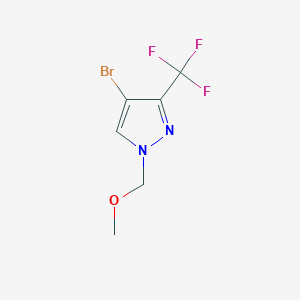

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, methoxymethyl, and trifluoromethyl groups in “4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole” are functional groups attached to this pyrazole ring .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would consist of a pyrazole ring with the bromo, methoxymethyl, and trifluoromethyl groups attached at the 4, 1, and 3 positions respectively .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the reactivity of the functional groups and the conditions of the reaction.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group might increase the compound’s density and boiling point, while the presence of a trifluoromethyl group might increase its stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is utilized in the synthesis of various heterocyclic compounds. For instance, its application is noted in the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, involving bromomethoxylation processes (Sweet & Brown, 1968). Similarly, it serves as a precursor for synthesizing diverse pyrazole derivatives, as demonstrated in the preparation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles (Martins et al., 2013).

Development of Pharmaceuticals and Ligands

The compound is instrumental in pharmaceutical research, particularly in creating new molecular frameworks for potential medicinal applications. For example, the synthesis of various substituted 4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives, which are further analyzed for their biological properties, demonstrates its significance in drug development (Vaddiraju et al., 2022).

Chemical Transformation and Functionalization

This chemical is also crucial in the chemical transformation and functionalization of pyrazoles. For instance, its role in the regioselective metalation of pyrazole 1-oxides leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles highlights its importance in fine-tuning chemical structures for various applications (Paulson et al., 2002).

Catalysis and Synthesis Techniques

In catalysis, this compound is used in copper-catalyzed synthesis processes, such as in the preparation of 4-trifluoromethyl pyrazoles, showcasing its versatility in catalytic methods (Lu et al., 2019).

Analytical Studies and Spectroscopy

The compound is also employed in analytical studies and spectroscopy. For example, its use in the characterization of novel pyrazole-based heterocycles attached to sugar moieties, and their subsequent screening for anti-diabetic activity, illustrates its role in analytical chemistry and pharmaceutical research (Vaddiraju et al., 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.

Mode of Action

This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolism of alcohols, which can lead to changes in the biochemical pathways within the liver.

Biochemical Pathways

The inhibition of liver alcohol dehydrogenase by this compound affects the metabolism of alcohols . This can lead to an accumulation of alcohols in the liver, potentially causing liver damage over time.

Pharmacokinetics

It is known to beslightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of a compound can impact its bioavailability, with less soluble compounds generally having lower bioavailability.

Result of Action

The inhibition of liver alcohol dehydrogenase by this compound can lead to an accumulation of alcohols in the liver . Over time, this can cause liver damage, potentially leading to conditions such as alcoholic liver disease.

Eigenschaften

IUPAC Name |

4-bromo-1-(methoxymethyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2O/c1-13-3-12-2-4(7)5(11-12)6(8,9)10/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPLLQROCWCJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C(=N1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2877143.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2877146.png)

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2877151.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2877155.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2877157.png)